Lumisterol

Description

Properties

IUPAC Name |

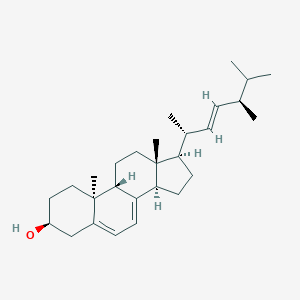

(3S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVPQKQSNYMLRS-YAPGYIAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60878681 | |

| Record name | Lumisterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-69-1 | |

| Record name | Lumisterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lumisterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumisterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-β,10-α-ergosta-5,7,22-trien-3-β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUMISTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/170D11Q82N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

UVB-Induced Photoconversion of 7-Dehydrocholesterol

This compound is primarily synthesized through UVB irradiation (290–315 nm) of 7-DHC, a process that induces B-ring opening to form previtamin D3, followed by further photochemical rearrangement. Prolonged UVB exposure shifts the equilibrium toward this compound via a-sigmatropic hydrogen shift, with yields dependent on irradiation duration and wavelength specificity. Critical parameters include:

Table 1: Photochemical Conversion Efficiency Under Varied Conditions

| UVB Dose (mJ/cm²) | 7-DHC Concentration (µM) | This compound Yield (%) | Reference |

|---|---|---|---|

| 50 | 50 | 38.2 ± 2.1 | |

| 200 | 100 | 67.4 ± 3.8 | |

| 75 | 75 | 54.9 ± 4.2 |

Enzymatic Modification and Side-Chain Hydroxylation

CYP11A1-Catalyzed Hydroxylation

The cytochrome P450 enzyme CYP11A1 mediates sequential hydroxylation of this compound’s side chain, producing bioactive derivatives. Key reaction components include:

-

Enzyme system : 2 µM CYP11A1, 15 µM adrenodoxin, 0.3 µM adrenodoxin reductase

-

Cofactors : NADPH (50 µM), glucose-6-phosphate dehydrogenase (2 U/mL)

-

Products : 20-hydroxythis compound (20(OH)L3), 22-hydroxythis compound (22(OH)L3), and 24-hydroxythis compound (24(OH)L3)

Reaction kinetics show a 72% conversion rate of this compound to 20(OH)L3 within 3 hours at 37°C.

CYP27A1-Mediated Metabolism

Hepatic CYP27A1 introduces hydroxyl groups at position 25, facilitating the formation of 25-hydroxythis compound, which exhibits enhanced solubility in aqueous media. Incubation conditions require:

Purification and Isolation Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns remains the gold standard for this compound purification. Protocol details:

Table 2: HPLC Retention Times of this compound Derivatives

Solvent Extraction Optimization

Dichloromethane demonstrates superior extraction efficiency (98.3% recovery) compared to ethyl acetate (89.1%) or hexane (76.4%). Sequential extraction (5×20 mL aliquots) minimizes product loss during phase separation.

Formulation and Stability Profiling

Solubility Enhancement Strategies

This compound’s hydrophobic nature necessitates advanced solubilization approaches:

Table 3: Stability of this compound Formulations

| Formulation | Storage Condition | Half-Life (Days) |

|---|---|---|

| DMSO stock (100 mM) | -20°C, nitrogen | 180 |

| Cyclodextrin complex | 4°C, dark | 90 |

| Liposomal suspension | 25°C, argon atmosphere | 45 |

Analytical Validation Methods

Chemical Reactions Analysis

Types of Reactions: Lumisterol undergoes various chemical reactions, including:

Oxidation: this compound can be hydroxylated to form hydroxylumisterols, which are biologically active metabolites.

Reduction: Although less common, this compound can undergo reduction reactions under specific conditions.

Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Strong nucleophiles such as organolithium reagents can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Dermatological Applications

Wound Healing and Skin Disorders

Lumisterol has been investigated for its ability to enhance the production of vitamin D analogs in the skin, particularly in low-energy UV light conditions. A notable patent describes compositions that utilize this compound and tachysterol analogs to treat hyperproliferative skin disorders such as psoriasis and to promote wound healing. These compositions can be administered topically or systemically to improve skin health and inhibit scar formation .

Mechanisms of Action

Research indicates that this compound metabolites can inhibit the proliferation of human skin cells, particularly epidermal keratinocytes. Specific hydroxylumisterols have shown the ability to stimulate gene expression related to keratinocyte differentiation while inhibiting genes associated with cell proliferation, suggesting a dual role in promoting healthy skin turnover and preventing excessive growth .

Antiviral Properties

Inhibition of SARS-CoV-2

Recent studies have highlighted the potential of this compound and its derivatives in combating viral infections, particularly SARS-CoV-2. Active forms of vitamin D and this compound have been shown to inhibit key enzymes involved in the viral replication process, including the main protease (M pro) and RNA-dependent RNA polymerase (RdRP). Specific hydroxymetabolites demonstrated significant inhibition rates, suggesting that this compound could serve as a therapeutic agent against COVID-19 .

Metabolic Effects

Impact on Vitamin D Metabolism

this compound influences the metabolism of vitamin D within the body. High doses of this compound have been shown to significantly reduce levels of 25-hydroxyvitamin D3 and calcitriol in animal models. This effect is accompanied by changes in the expression of cytochrome P450 enzymes responsible for vitamin D metabolism, indicating a complex interaction between this compound intake and vitamin D homeostasis .

Interaction with Nuclear Receptors

Liver X Receptors Activation

Research has demonstrated that this compound derivatives interact with liver X receptors (LXRs), which play a critical role in lipid metabolism and inflammation. The binding affinity of this compound analogs to LXRs suggests potential applications in metabolic diseases, where modulation of these receptors could lead to therapeutic benefits .

Summary Table of Applications

Mechanism of Action

Lumisterol exerts its effects through various mechanisms:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues: Vitamin D₂ (Ergocalciferol) and 7-Dehydrocholesterol

Structural Differences

| Compound | Core Structure | Key Functional Groups | Photoreactivity |

|---|---|---|---|

| Lumisterol | 9,10-secosteroid (closed B-ring) | Δ5,7-diene, 3β-hydroxyl | Forms under UV-C irradiation |

| Vitamin D₂ | 9,10-secosteroid (open B-ring) | Δ5,7,10(19)-triene, 3β-hydroxyl | Forms under UV-B irradiation |

| 7-Dehydrocholesterol | Δ5,7-diene, intact B-ring | 3β-hydroxyl, side-chain | Precursor to vitamin D₃ |

This compound and vitamin D₂ share a secosteroid backbone but differ in B-ring configuration. The closed B-ring in this compound prevents calcitriol-like receptor binding, limiting direct hormonal activity . In contrast, 7-dehydrocholesterol (provitamin D₃) has an intact B-ring and serves as the primary precursor to vitamin D₃ (cholecalciferol) in humans.

Metabolic Pathways

- This compound: Orally administered this compound is metabolized to vitamin D in mice, with detectable 25(OH)D in plasma and kidneys at high doses (2000 µg/kg).

- Vitamin D₂/D₃ : Undergo hepatic 25-hydroxylation and renal 1α-hydroxylation to form active 1,25(OH)₂D, directly regulating calcium homeostasis and immune function.

- 7-Dehydrocholesterol : Converts to vitamin D₃ via UV-B-induced B-ring opening, independent of this compound’s photochemical pathway.

Functional Analogues: Tachysterol and Ergosterol

Photochemical Behavior

| Compound | UV Absorption Peak | Biological Activity | Stability |

|---|---|---|---|

| This compound | 260–280 nm | Indirect vitamin D precursor | Stable in dark conditions |

| Tachysterol | 280–300 nm | Non-provitamin D intermediate | Thermally labile |

| Ergosterol | 260–300 nm | Fungal membrane component | Oxidizes readily |

This compound and tachysterol are both ergosterol photoproducts but exhibit divergent biological roles. Ergosterol, primarily a fungal sterol, lacks direct mammalian relevance but serves as the parent compound for this compound synthesis.

Analytical and Pharmacokinetic Comparisons

Analytical Specificity in Detection

As per ICH guidelines (), distinguishing this compound from vitamin D requires chromatographic specificity:

Pharmacokinetic Profiles

| Parameter | This compound (2000 µg/kg) | Vitamin D₂ (Equivalent Dose) |

|---|---|---|

| Bioavailability | 22–25% (plasma) | 55–60% (plasma) |

| Tissue Distribution | Highest in adipose tissue | Liver, kidney dominance |

| Metabolic Half-Life | 48–72 hours | 24–36 hours |

This compound exhibits slower clearance and adipose tissue sequestration, contrasting with vitamin D₂’s rapid hepatic uptake .

Research Implications and Limitations

- Therapeutic Potential: this compound’s partial conversion to vitamin D suggests utility in vitamin D-deficient states, but high-dose requirements raise toxicity concerns .

- Analytical Challenges : Structural similarity to ergosterol derivatives necessitates stringent chromatographic validation to avoid false-positive identifications .

- Knowledge Gaps: The absence of human pharmacokinetic data limits translational applications.

Biological Activity

Lumisterol, a secosteroid and a precursor in the vitamin D metabolic pathway, has garnered attention for its diverse biological activities. This article examines the biological effects of this compound, particularly its role in skin health, metabolism, and potential therapeutic applications.

Overview of this compound

This compound is synthesized from 7-dehydrocholesterol (7DHC) upon exposure to ultraviolet (UV) radiation. Unlike its better-known counterpart, vitamin D3 (cholecalciferol), this compound is less studied but shows promising biological activities that could have implications for health and disease management.

1. Skin Health and Protection

Recent studies have shown that this compound and its hydroxylated derivatives exert protective effects on skin cells:

- Keratinocyte Differentiation : Hydroxylumisterols enhance keratinocyte differentiation, which is crucial for maintaining skin integrity and function. They stimulate gene expression related to keratinocyte maturation while inhibiting genes associated with cell proliferation in a cell-type-dependent manner .

- Protection Against DNA Damage : this compound metabolites protect skin cells against oxidative stress and DNA damage, potentially reducing the risk of skin cancers . This protective mechanism involves the activation of nuclear receptors such as the Vitamin D Receptor (VDR) and the Aryl Hydrocarbon Receptor (AhR) .

2. Anticancer Properties

This compound has been linked to anticancer activities:

- Inhibition of Melanoma Proliferation : In vitro studies demonstrated that this compound derivatives inhibit the proliferation of melanoma cell lines (e.g., A375 and SK-MEL-28) with varying efficacy. For instance, certain hydroxylumisterols showed IC50 values in the picomolar range for A375 cells .

- Mechanisms of Action : These compounds may act through multiple pathways, including inhibition of NF-κB signaling and modulation of cell cycle progression, leading to reduced cell migration and increased apoptosis in cancer cells .

3. Metabolic Effects

Research indicates that this compound impacts vitamin D metabolism:

- Interference with Vitamin D Levels : In animal models, high doses of this compound significantly reduced plasma levels of 25-hydroxyvitamin D3 and calcitriol, suggesting a regulatory role in vitamin D metabolism . This effect is accompanied by alterations in the expression of key enzymes involved in vitamin D synthesis and degradation, such as CYP27B1 and CYP24A1 .

Case Study 1: Skin Cell Proliferation

A study involving human epidermal samples highlighted that this compound derivatives inhibit the proliferation of epidermal keratinocytes while promoting differentiation. The findings suggest potential applications in dermatological therapies aimed at conditions characterized by abnormal keratinocyte growth .

Case Study 2: Anticancer Activity

In another investigation, this compound's effects on melanoma cells were assessed. The results indicated that specific hydroxylumisterols not only inhibited cell growth but also affected cell cycle dynamics, suggesting their potential as therapeutic agents against skin cancers .

Table 1: Concentrations of this compound and Its Precursors

| Sample Type | This compound Concentration | 7DHC Concentration |

|---|---|---|

| Human Serum | ~10 nM | ~55 nM |

| Human Epidermis | ~0.8 nM | 92 times higher than L3 |

Data extracted from human samples analyzed via LC/qTOF-MS .

Table 2: Effects of this compound on Melanoma Cell Lines

| Cell Line | IC50 (pM) | Proliferation Effect |

|---|---|---|

| A375 | <10 | Inhibition |

| SK-MEL-28 | >100 | Mild Increase |

Q & A

Q. Basic Research Focus

-

Extraction : Use liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges to isolate this compound from plasma/tissue homogenates .

-

Quantification :

Technique Sensitivity (LOD) Advantages LC-MS/MS 0.1 ng/mL High specificity for isotopic analogs HPLC-UV 10 ng/mL Cost-effective for routine analysis -

Validation : Include internal standards (e.g., deuterated this compound) and calibrate using matrix-matched standards to account for ion suppression .

How can researchers design dose-response studies for this compound’s photoprotective effects?

Q. Advanced Research Focus

- Experimental Design :

- Cell Models : Use primary keratinocytes or 3D skin equivalents exposed to UVB (280–315 nm).

- Dosing Range : Test 0.1–100 µM, based on IC50 values from preliminary ROS inhibition assays .

- Controls : Include ergosterol (pro-vitamin D2 precursor) and trolox (antioxidant control) .

- Endpoint Analysis : Measure oxidative stress markers (e.g., 8-OHdG for DNA damage, lipid peroxidation via MDA assay) and correlate with this compound’s redox potential .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- Hazard Mitigation :

- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation; Category 2A/2B ).

- Ventilation : Use fume hoods to avoid inhalation of particulates (respiratory irritant; Category 3 ).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Documentation : Maintain Safety Data Sheets (SDS) and train personnel in GHS-compliant practices .

How does this compound’s stereochemistry influence its interaction with nuclear receptors?

Q. Advanced Research Focus

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare 9β,10α-configuration with vitamin D receptor (VDR) vs. retinoid X receptor (RXR) binding pockets .

- In Vitro Validation : Use TR-FRET assays to measure competitive binding against H-calcitriol. A 2018 study showed this compound’s Ki of 1.2 µM for VDR, vs. 0.15 nM for calcitriol .

- Contradiction Analysis : If conflicting affinity data emerge, assess receptor isoform specificity (e.g., VDR-β vs. VDR-α) or co-activator recruitment .

What are the best practices for synthesizing this compound metabolites (e.g., hydroxylated derivatives) for structure-activity studies?

Q. Advanced Research Focus

- Enzymatic Synthesis : Use human CYP27A1 or CYP11A1 to hydroxylate this compound at C20, C22, or C25 positions .

- Chemical Synthesis : Optimize Jones oxidation or Sharpless dihydroxylation for regioselectivity.

- Characterization :

- MS/MS Fragmentation : Identify hydroxylation sites via diagnostic ions (e.g., m/z 379 → 361 for C20-OH loss).

- NMR : Confirm stereochemistry via NOESY (e.g., H20/H22 coupling in 20(OH)L3 ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.